N-allyl-5-chloro-2-nitroaniline
Overview
Description
N-allyl-5-chloro-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an allyl group attached to the nitrogen atom, a chlorine atom at the fifth position, and a nitro group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5-chloro-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-chloroaniline to produce 5-chloro-2-nitroaniline. This intermediate is then subjected to an allylation reaction to introduce the allyl group. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid, while the allylation can be achieved using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and high-pressure reaction vessels may be employed to enhance the efficiency of the nitration and allylation steps. Additionally, the use of environmentally friendly reagents and solvents is encouraged to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-chloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: m-Chloroperbenzoic acid or other peroxides.
Major Products
Reduction: 5-chloro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Epoxides or aldehydes derived from the allyl group.
Scientific Research Applications
N-allyl-5-chloro-2-n
Properties
IUPAC Name |
5-chloro-2-nitro-N-prop-2-enylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h2-4,6,11H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKAJWHJLCNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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